Biotin-PEG4-OH

Hydrolytic Stability Chemical Stability Bioconjugation

Standard heterobifunctional biotin-PEG linkers with pre-activated esters introduce handling instability and side reactions in multi-step syntheses. Biotin-PEG4-OH solves this with a terminal hydroxyl group that remains chemically inert until deliberate activation. - **Key differentiator:** -OH end-group enables sequential bioconjugation without anhydrous conditions or time-sensitive handling. - **Optimal PEG length:** Four-unit spacer prevents steric hindrance in biotin-streptavidin binding while avoiding excess bulk of PEG12. - **Proven utility:** Essential intermediate for PROTAC synthesis, antibody labeling, and pull-down assays.

Molecular Formula C18H33N3O6S
Molecular Weight 419.5 g/mol
CAS No. 1778736-18-7
Cat. No. B3246338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG4-OH
CAS1778736-18-7
Molecular FormulaC18H33N3O6S
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2
InChIInChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1
InChIKeyZXIIDTTUJDVFCP-ZOBUZTSGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG4-OH Properties and Structure


Biotin-PEG4-OH (also known as Biotin-PEG4-alcohol, CAS 1778736-18-7) is a heterobifunctional biotinylation reagent composed of a biotin moiety linked to a terminal hydroxyl group via a discrete, four-unit polyethylene glycol (PEG4) spacer [1]. This monodisperse compound (C18H33N3O6S, MW 419.54 g/mol) is a member of the broader class of PEGylated biotin linkers and is widely utilized as a versatile intermediate in bioconjugation chemistry and targeted protein degradation (PROTAC) synthesis . The PEG4 spacer confers water solubility and flexibility, while the terminal hydroxyl group provides a handle for further derivatization, distinguishing it from other biotin-PEG derivatives that terminate in reactive functional groups [2].

Stable terminal hydroxyl for sequential activation workflows
PEG4 spacer provides reported solubility and steric access balance
Supports bioconjugation and PROTAC linker research

Why Biotin-PEG4-OH Is Not Interchangeable


In scientific procurement, Biotin-PEG4-OH cannot be generically substituted with other biotin-PEG derivatives due to its distinct terminal hydroxyl (-OH) group, which imparts unique chemical versatility and is critical for specific synthetic workflows. Unlike its functionalized analogs (e.g., NHS ester, acid, amine), the hydroxyl group is chemically inert under many coupling conditions, allowing it to serve as a stable, non-interfering end-group until deliberately activated [1]. This property is essential for sequential bioconjugation strategies and for avoiding unwanted side reactions. Furthermore, the PEG4 linker length strikes a critical balance between solubility and steric accessibility; shorter analogs (e.g., Biotin-PEG2-OH) may cause steric hindrance in biotin-streptavidin binding, while longer analogs (e.g., Biotin-PEG12-OH) can increase molecular bulk, potentially affecting conjugate properties [2]. Therefore, direct substitution without validating these functional and spatial parameters can compromise experimental reproducibility and product performance.

Target
Substitute
Mismatch Risk
Biotin-PEG4-OH
Biotin-PEG4-NHS
NHS ester rapid hydrolysis may limit aqueous multi-step use; terminal -OH remains stable
Biotin-PEG4-OH
Biotin-PEG2-OH
Shorter PEG2 may cause steric hindrance in biotin-streptavidin binding
Biotin-PEG4-OH
Biotin-PEG12-OH
Longer PEG12 may alter conjugate solubility and increase molecular bulk

Differentiation Evidence for Biotin-PEG4-OH


Hydrolytic Stability vs. NHS Ester

Biotin-PEG4-OH demonstrates significantly higher hydrolytic stability compared to its NHS ester analog, Biotin-PEG4-NHS. The terminal hydroxyl group of Biotin-PEG4-OH is chemically stable in aqueous buffers over extended periods, whereas the NHS ester moiety in Biotin-PEG4-NHS is susceptible to rapid hydrolysis, limiting its useful half-life in aqueous media [1]. This difference is critical for experimental design, as the hydroxyl compound can be stored and used without the strict, short-term handling constraints required for the NHS ester.

Hydrolytic Stability
Class-level
Indefinite stability vs. ~4–5 h half-life (pH 8.0, 25°C)
Supports multi-step synthesis without rapid hydrolysis constraints
Comparator half-life context-specific; review assay conditions
Hydrolytic Stability Chemical Stability Bioconjugation

Binding Efficiency vs. LC-Biotin

Biotin-PEG4-OH, via its PEG4 spacer, is designed to reduce steric hindrance and enhance binding to avidin/streptavidin compared to non-PEGylated biotinylation reagents like LC-Biotin (biotin with an aminocaproic acid linker). The flexible, hydrophilic PEG4 spacer arm of Biotin-PEG4-OH (estimated length ~19-20 Å ) effectively projects the biotin moiety away from the conjugated biomolecule, facilitating its access to the deep biotin-binding pocket of streptavidin . In contrast, the hydrophobic and less flexible LC linker can result in steric clashes and reduced binding efficiency, particularly when biotin is conjugated near sterically hindered sites.

Linker Length
Data to verify
~19.2 Å (PEG4) vs. ~9 Å (LC linker)
May reduce steric hindrance in avidin/streptavidin binding
Lengths derived from class analogs; confirm with product specifications
Biotin-Avidin Binding Steric Hindrance Linker Flexibility

Solubility and Aggregation Prevention

The PEG4 spacer of Biotin-PEG4-OH confers superior aqueous solubility and effectively prevents aggregation of biotinylated conjugates compared to non-PEGylated or shorter PEG linkers. Amphiphilic PEG linkers like PEG4 impart excellent water solubility to biotin, which is poorly soluble on its own . In a direct comparison with the widely used hydrophobic linker LC-biotin, dPEG4 biotin acid (a close analog with the same PEG4 spacer) did not trigger aggregation and precipitation of conjugated biomolecules even at high levels of incorporation, whereas LC-biotin caused aggregation with just a few incorporated groups . While Biotin-PEG2-OH also provides some solubility, the longer PEG4 chain in Biotin-PEG4-OH offers enhanced hydrophilicity and is more effective at preventing nonspecific interactions and aggregation of labeled proteins in solution [1].

Aggregation Prevention
Reported
No aggregation vs. rapid aggregation with LC-biotin at high labeling
Enables high-density biotin labeling without conjugate precipitation
Qualitative comparison from dPEG4 analog; validate for target protein
Water Solubility Protein Aggregation PEGylation

Recommended Applications for Biotin-PEG4-OH


Sequential Bioconjugation & Multi-Step Synthesis

The enhanced hydrolytic stability of the terminal hydroxyl group, as established in Section 3, makes Biotin-PEG4-OH the ideal precursor for complex, multi-step bioconjugation workflows. Researchers can incorporate this stable, non-reactive building block into a synthetic sequence, activating the hydroxyl group to a more reactive species (e.g., NHS ester, mesylate) only at the precise step required. This eliminates the need for strict anhydrous conditions and time-sensitive handling associated with pre-activated esters, thereby simplifying procurement and experimental logistics [1].

High-Density Protein & Antibody Labeling

The evidence from Section 3 demonstrates that the PEG4 spacer of Biotin-PEG4-OH is superior to both non-PEGylated (LC-biotin) and shorter PEG (PEG2) linkers in preventing protein aggregation and maintaining solubility after biotinylation. This makes it the preferred choice for labeling antibodies, enzymes, or other proteins where a high degree of labeling (multiple biotin molecules per protein) is required to achieve maximum assay sensitivity, without risking precipitation or loss of biological activity [1].

PROTAC Linker Development

Biotin-PEG4-OH is widely employed as a versatile PEG linker for the synthesis of PROTACs [1]. Its terminal hydroxyl group provides a flexible handle for conjugating to various E3 ligase ligands and target protein ligands, allowing for the construction of diverse PROTAC molecules . The PEG4 spacer's optimal length and hydrophilic properties ensure the resulting PROTACs maintain favorable solubility and cell permeability profiles, which are critical for efficient target protein degradation. The ability to incorporate a biotin tag also allows for the development of biotinylated PROTACs used in target engagement studies and pull-down assays [2].

Application
Selection Property
Validation Focus
Sequential bioconjugation research
Terminal -OH stability
On-demand activation consistency
High-density protein labeling studies
Anti-aggregation profile
Post-labeling solubility and activity retention
PROTAC linker development research
PEG4 flexible handle and solubility
Conjugate solubility and target engagement verification

Technical Documentation Hub

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35 linked technical documents
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